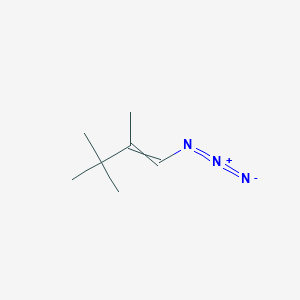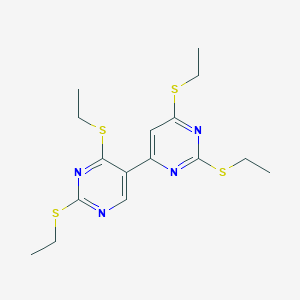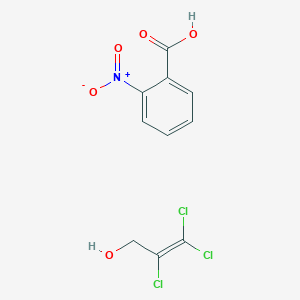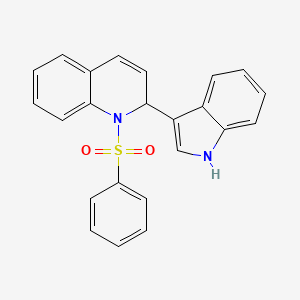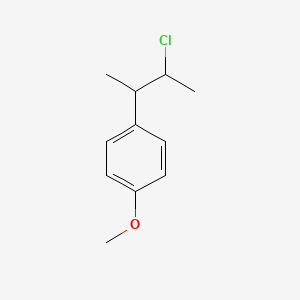
1-(3-Chlorobutan-2-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobutan-2-yl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a methoxy group and a chlorobutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobutan-2-yl)-4-methoxybenzene typically involves a series of nucleophilic substitution reactions. One common method starts with the reaction of 4-methoxybenzene with 3-chlorobutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobutan-2-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(3-hydroxybutan-2-yl)-4-methoxybenzene.
Oxidation: Formation of 1-(3-chlorobutan-2-yl)-4-methoxybenzaldehyde or 1-(3-chlorobutan-2-yl)-4-methoxybenzoic acid.
Reduction: Formation of 1-(3-chlorobutan-2-yl)-4-methoxybenzyl alcohol or this compound.
Scientific Research Applications
1-(3-Chlorobutan-2-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Chlorobutan-2-yl)-4-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobutan-2-yl)benzene: Lacks the methoxy group, leading to different reactivity and applications.
4-Methoxybenzyl chloride: Contains a methoxy group but lacks the chlorobutan-2-yl group.
1-(3-Hydroxybutan-2-yl)-4-methoxybenzene: A hydroxyl derivative with different chemical properties.
Uniqueness
Its combination of functional groups allows for diverse chemical transformations and interactions in various fields .
Properties
CAS No. |
63034-24-2 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(3-chlorobutan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-9H,1-3H3 |
InChI Key |
SMLSESPUNRPYKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



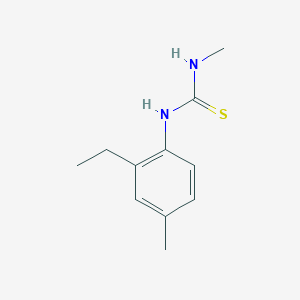
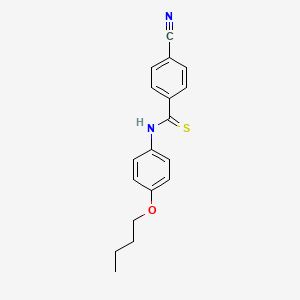
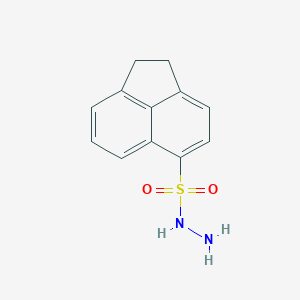


![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
